molecular formula C12H14N2O3 B2814640 Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate CAS No. 95082-03-4

Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate

Cat. No.: B2814640
CAS No.: 95082-03-4
M. Wt: 234.255
InChI Key: SCKFBEAFPPPMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate typically involves the reaction of 2-aminobenzoxazole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated benzoxazole derivatives.

    Reduction: Amino or alcohol derivatives of the benzoxazole compound.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group may provide different pharmacokinetic properties compared to similar compounds with other ester groups.

Biological Activity

Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a nucleophilic substitution reaction involving 2-aminobenzoxazole and ethyl 3-bromopropanoate. The reaction typically occurs under basic conditions in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires heating to facilitate the conversion of starting materials into the desired product.

The biological activity of this compound is attributed to its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial DNA gyrase, which is crucial for DNA replication. This mechanism is common among benzoxazole derivatives, contributing to their effectiveness against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its effectiveness against different bacterial strains, the compound demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens like Candida albicans. The minimal inhibitory concentrations (MICs) for these organisms were significantly lower than those observed for Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Activity
Bacillus subtilis32Active
Escherichia coli>128Inactive
Candida albicans64Active

Antifungal Properties

In addition to antibacterial activity, this compound has shown antifungal effects. It has been particularly effective against pathogenic fungi, indicating its potential as a therapeutic agent in treating fungal infections. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole moiety can enhance antifungal efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). Notably, the compound exhibited lower toxicity towards normal cells compared to cancer cells, making it a promising candidate for further development as an anticancer agent .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Remarks
MCF-715Selective cytotoxicity
A54920Effective against lung cancer
PC318Potential for prostate cancer therapy

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound. Results indicated that while the compound was effective against certain Gram-positive bacteria, its overall antibacterial potency was moderate compared to other derivatives tested .
  • Anticancer Research : In another research effort focusing on benzoxazole derivatives' anticancer activities, this compound was highlighted for its selective toxicity towards cancer cells. The study established a clear SAR that could guide future modifications aimed at enhancing its therapeutic profile .

Properties

IUPAC Name

ethyl 3-(1,3-benzoxazol-2-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-16-11(15)7-8-13-12-14-9-5-3-4-6-10(9)17-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKFBEAFPPPMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.